1,3,5-Benzenetriamine,2-methoxy-
Description
1,3,5-Benzenetriamine,2-methoxy- (IUPAC name) is a benzene derivative featuring three amino (-NH₂) groups at the 1, 3, and 5 positions and a methoxy (-OCH₃) group at the 2 position. This compound belongs to the class of polyfunctional aromatic amines, where the electron-donating methoxy group and electron-rich amino substituents influence its electronic, chemical, and physical properties.
Properties
CAS No. |
100860-46-6 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.185 |
IUPAC Name |
2-methoxybenzene-1,3,5-triamine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,8-10H2,1H3 |
InChI Key |
BLQUEUYYFDSGIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1N)N)N |
Synonyms |
1,3,5-Benzenetriamine, 2-methoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Differences
| Compound Name | Substituents (Positions) | Key Functional Groups | CAS No. |
|---|---|---|---|
| 1,3,5-Benzenetriamine,2-methoxy- | NH₂ (1,3,5); OCH₃ (2) | Amino, Methoxy | Not provided |
| 1,3,5-Benzenetriamine,2,4,6-trinitro- | NH₂ (1,3,5); NO₂ (2,4,6) | Amino, Nitro | 3058-38-6 |
| Benzenamine,2-methoxy | NH₂ (1); OCH₃ (2) | Amino, Methoxy | Not provided |
| Benzenamine,3-ethoxy | NH₂ (1); OC₂H₅ (3) | Amino, Ethoxy | 621-33-0 |
| N,N',N''-Triphenyl-1,3,5-benzenetriamine | NH(C₆H₅) (1,3,5) | Phenyl-substituted amino | 50617-73-7 |
Key Observations :
Physicochemical Properties
- Basicity: Amino groups in 1,3,5-Benzenetriamine,2-methoxy- are expected to exhibit moderate basicity due to resonance stabilization from the methoxy group. In contrast, nitro-substituted derivatives (e.g., 1,3,5-Benzenetriamine,2,4,6-trinitro-) are far less basic due to electron withdrawal .
- Polarity: The three amino groups increase polarity, likely making 1,3,5-Benzenetriamine,2-methoxy- more water-soluble than phenyl-substituted analogs like N,N',N''-Triphenyl-1,3,5-benzenetriamine .
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